
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom at the 7th position of the phenothiazine ring and an ethanone group at the 1st position.
Métodos De Preparación
The synthesis of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-10H-phenothiazine.
Reaction Conditions: The fluorinated phenothiazine is then reacted with ethanoyl chloride in the presence of a suitable base, such as pyridine, to yield this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(7-Fluoro-10H-phenothiazin-2-YL)ethan-1-one can be compared with other phenothiazine derivatives:
1-(10H-Phenothiazin-2-yl)ethanone: Similar in structure but lacks the fluorine atom, which may result in different biological activities.
2-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-ol: Contains additional functional groups that may enhance its biological properties.
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: A derivative with an amine group, used in different research applications.
Propiedades
Número CAS |
55389-22-5 |
|---|---|
Fórmula molecular |
C14H10FNOS |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-(7-fluoro-10H-phenothiazin-2-yl)ethanone |
InChI |
InChI=1S/C14H10FNOS/c1-8(17)9-2-5-13-12(6-9)16-11-4-3-10(15)7-14(11)18-13/h2-7,16H,1H3 |
Clave InChI |
YSHXLYUSFWMGEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
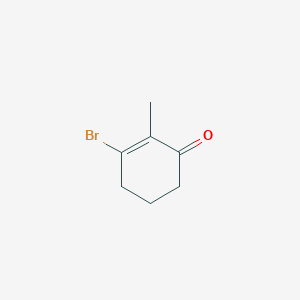
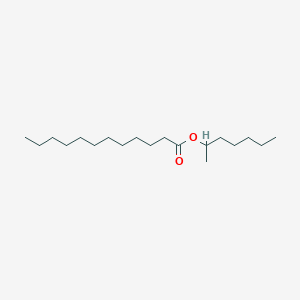

![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)

![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
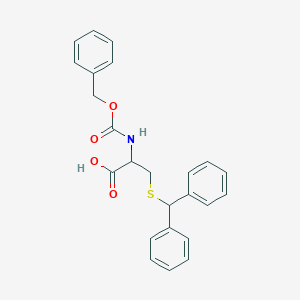
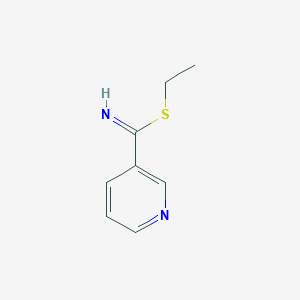

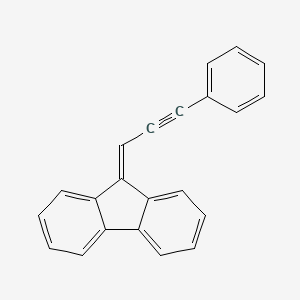
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
